molecular formula C24H23N3O3 B2780310 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 2097916-62-4

2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2780310
CAS No.: 2097916-62-4
M. Wt: 401.466
InChI Key: OIOUADRCVHFUNX-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure comprising an imidazo[1,2-a]pyridine scaffold linked to a phenoxyacetamide group. The imidazopyridine core is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . Compounds containing this scaffold often exhibit high binding affinity to specific biological targets. The specific research applications and detailed mechanism of action for this particular compound are areas of active investigation and are not yet fully characterized in the available scientific literature. Based on its structural features, it is a candidate for screening in various biochemical assays. Its complex structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a probe for studying protein-ligand interactions. Researchers are encouraged to explore its utility in their specific experimental systems. This product is provided for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16-10-11-21(22(13-16)29-3)30-15-23(28)25-19-9-5-4-8-18(19)20-14-27-12-6-7-17(2)24(27)26-20/h4-14H,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOUADRCVHFUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions . This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals for catalysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The imidazo[1,2-a]pyridine moiety is known for its ability to bind with various biological systems, influencing pathways related to enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Acetylphenoxy)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (CAS: 2034390-16-2)

  • Structural Differences: The phenoxy group here bears a 4-acetyl substituent instead of 2-methoxy-4-methyl. Additionally, the imidazo[1,2-a]pyridine ring is partially saturated (5H–8H).
  • Saturation of the imidazo ring may enhance solubility but reduce π-π stacking interactions with hydrophobic kinase domains .

2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide (CAS: 724740-10-7)

  • Structural Differences: The phenoxy group is replaced by a 3,4-dimethoxyphenyl group, and the imidazo[1,2-a]pyridine is attached to a para-substituted phenyl ring.
  • Implications: The bulkier 3,4-dimethoxy substituents may hinder membrane permeability but improve affinity for polar binding pockets .

N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide (CAS: 142074-09-7)

  • Structural Differences : Incorporates a phenylthio group at position 6 of the imidazo ring and a 4-methylphenyl substituent.
  • Implications: The sulfur atom in the phenylthio group introduces metabolic liabilities (e.g., oxidation to sulfoxides) but may enhance binding to cysteine-rich domains .

N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide

  • Structural Differences: A shorter ethyl linker replaces the phenoxy group, and the imidazo ring is substituted with a methyl group at position 6.
  • Implications :
    • The ethyl chain reduces steric hindrance, favoring interactions with shallow binding pockets.
    • The 8-methyl group may stabilize the imidazo ring conformation, enhancing target engagement .

Key Comparative Data

Compound Phenoxy/Substituent Imidazo[1,2-a]pyridine Features Bioactivity Insights
Target Compound 2-Methoxy-4-methylphenoxy 8-Methyl, ortho-phenyl attachment Likely kinase inhibition (EGFR/PI3K)
2-(4-Acetylphenoxy)-... (CAS 2034390-16-2) 4-Acetylphenoxy Partially saturated ring Reduced metabolic stability
2-(3,4-Dimethoxyphenyl)-... (CAS 724740-10-7) 3,4-Dimethoxyphenyl Para-phenyl attachment Enhanced polar target binding
N-[[2-(4-Methylphenyl)-6-(phenylthio)-... (CAS 142074-09-7) Phenylthio, 4-methylphenyl Sulfur-enhanced reactivity Potential for cysteine-targeted therapies
N-{2-[(4R)-8-Methyl...}acetamide Ethyl linker 8-Methyl, R-configuration Improved conformational stability

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a methoxy group, a methyl group on the phenyl ring, and an imidazo[1,2-a]pyridine moiety. Its structure can be represented as follows:

Structure C20H22N2O3\text{Structure }\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

Research indicates that this compound may interact with various biological systems, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival, particularly in cancerous cells.
  • Antimicrobial Properties : There are indications that the compound exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibits growth of pathogenic bacteria
Enzyme InhibitionReduces activity of specific kinases

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : In a study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined to be comparable to commonly used antibiotics, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit protein kinases involved in cancer progression. Results indicated a dose-dependent inhibition, suggesting that it could serve as a lead compound for developing kinase inhibitors.

Q & A

Q. What are the optimized synthetic routes for 2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key intermediates (e.g., imidazo[1,2-a]pyridine derivatives) are synthesized via palladium-catalyzed coupling or cyclization reactions. For example:

  • Substitution : Use 2-pyridinemethanol and nitrobenzene derivatives under alkaline conditions to generate intermediates .
  • Reduction : Iron powder in acidic conditions reduces nitro groups to amines .
  • Condensation : React intermediates with acetamide derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : 1^1H and 13^{13}C NMR identify protons (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbons in the imidazo[1,2-a]pyridine and acetamide moieties .
  • IR : Detect functional groups (amide C=O stretch at ~1667 cm1^{-1}, methoxy C-O at ~1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay conditions or structural analogs. Strategies include:

  • Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines). For example, kinase inhibition assays may vary due to ATP concentrations .
  • Structural Analysis : Use X-ray crystallography or molecular docking to assess binding modes of analogs (e.g., imidazo[1,2-a]pyridine derivatives with varying substituents) .
  • Meta-Analysis : Cross-reference data from patents and peer-reviewed studies to identify consensus mechanisms (e.g., p38 MAPK pathway inhibition) .

Q. What are the key considerations in designing bioactivity assays for this compound?

  • Target Selection : Prioritize kinases or receptors with structural homology to known targets of imidazo[1,2-a]pyridine derivatives (e.g., MAPK, EGFR) .
  • Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to prevent aggregation in cellular assays .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess cytotoxicity (MTT assay) to distinguish specific activity from nonspecific effects .

Q. How can reaction conditions be optimized for intermediates like 8-methylimidazo[1,2-a]pyridin-2-yl derivatives?

  • Temperature : Cyclization reactions require precise control (e.g., 80–100°C for imidazo[1,2-a]pyridine formation) .
  • Catalysts : Pd(OAc)2_2/XPhos systems improve yields in Suzuki-Miyaura couplings for aryl-substituted intermediates .
  • Workup : Quench reactions with ice-water to precipitate intermediates, minimizing side-product formation .

Methodological Challenges

Q. How to address low yields in the final condensation step?

  • Reagent Ratios : Use a 1.5:1 molar ratio of cyanoacetic acid to aniline derivatives to drive the reaction .
  • Activation : Add DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst for amide bond formation .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC : Use C18 columns (acetonitrile/water gradients) to detect impurities (<0.5% threshold) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

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